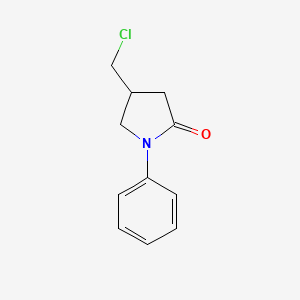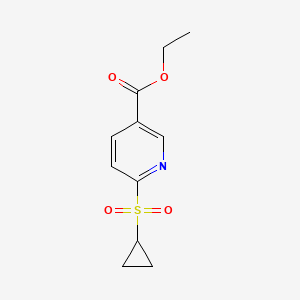![molecular formula C13H12OS B1407213 [4-(Thiophen-2-yl)phenyl]propan-2-one CAS No. 1368162-82-6](/img/structure/B1407213.png)
[4-(Thiophen-2-yl)phenyl]propan-2-one
Übersicht
Beschreibung
4-(Thiophen-2-yl)phenylpropan-2-one, also known as 4-T2PP, is a versatile organic compound that has been used in a variety of scientific applications. It is a thiophene-based heterocyclic compound, which has a wide range of applications in chemistry, biology, and materials science. 4-T2PP has been studied extensively for its potential use as a catalyst, a dye-sensitizer, a drug, and a molecular switch.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis and Chemical Properties : [4-(Thiophen-2-yl)phenyl]propan-2-one is utilized in the synthesis of various chemical compounds. For instance, it has been used in the synthesis of hydroxy pyrazolines, characterized by IR, 1H NMR, and 13C NMR spectra (Parveen, Iqbal, & Azam, 2008). Additionally, its derivatives have been synthesized and analyzed through crystal structures and Hirshfeld surface studies, providing insights into their molecular structure (Salian et al., 2018).
Theoretical and Computational Analysis : The compound and its derivatives have been subjects of theoretical and computational studies. For example, one study focused on the optimized geometry, atomic charges, and thermodynamic properties of a related compound using Hartree Fock Theory and Density Functional Theory (Uppal, Kamni, & Khajuria, 2019).
Biological and Medical Applications
Antimicrobial Activity : Derivatives of this compound have been examined for their antimicrobial activity. Studies have reported the synthesis of various derivatives and their evaluation against bacterial and fungal strains, suggesting potential as antimicrobial agents (Patel & Patel, 2017).
Antidepressant Potential : Certain derivatives have been synthesized and evaluated for their antidepressant activity. This includes studies on phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides, which showed promise as potential antidepressant medications (Mathew, Suresh, & Anbazhagan, 2014).
Optoelectronic Applications
Optoelectronic Devices : The compound's derivatives have been explored for applications in optoelectronics. For instance, studies on thiophene substituted 1,3,4-oxadiazole derivatives have been conducted to investigate their potential in photonic, sensor, and optoelectronic devices (Naik et al., 2019).
Nonlinear Optical Limiting : Thiophene dyes, including derivatives of this compound, have been designed and characterized for enhanced nonlinear optical limiting, which is important for protecting human eyes and optical sensors in photonic or optoelectronic devices (Anandan et al., 2018).
Material Science Applications
- Material Science : Compounds containing thiophene units, like this compound, have shown a wide range of applications in material science. They have been used in the synthesis of polymers for thin-film transistors, organic field-effect transistors, organic light-emitting transistors (OLET), chemical sensors, and solar cells (Nagaraju et al., 2018).
Eigenschaften
IUPAC Name |
1-(4-thiophen-2-ylphenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12OS/c1-10(14)9-11-4-6-12(7-5-11)13-3-2-8-15-13/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPONRDARNNPTFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC=C(C=C1)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



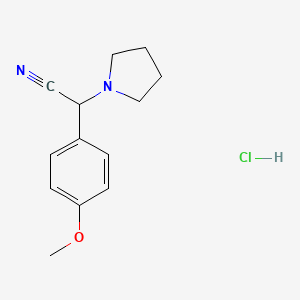
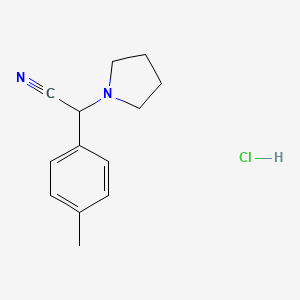
![Methyl 2-bromo-2-[3-chloro-5-(trifluoromethyl)-2-pyridyl]acetate](/img/structure/B1407132.png)
![Tert-butyl 8-(((benzyloxy)carbonyl)amino)-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide](/img/structure/B1407137.png)
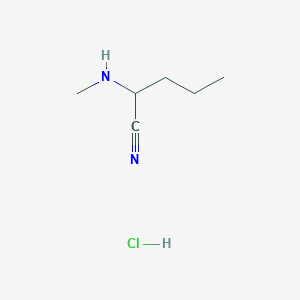

![4-Methyl-N1-[(1E)-(4-methylphenyl)methylene]-1H-imidazole-1,2-diamine](/img/structure/B1407140.png)


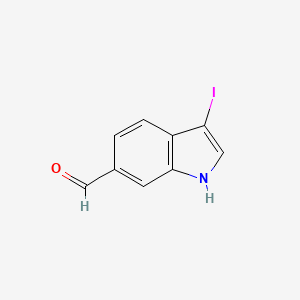
![7-(but-3-en-1-yl)-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1407148.png)
![tert-Butyl (2-(3'-formyl-[1,1'-biphenyl]-3-yl)ethyl)carbamate](/img/structure/B1407149.png)
